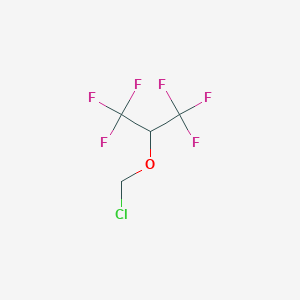

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

Description

Crystallographic Data

Limited single-crystal X-ray diffraction data exist for this compound. However, analogs like sevoflurane (a fluorinated ether anesthetic) show similar packing patterns dominated by van der Waals interactions between -CF₃ groups. Predicted lattice parameters (derived from computational models):

| Parameter | Value | |

|---|---|---|

| Space group | $$ P2_1/c $$ | |

| Unit cell dimensions | $$ a = 8.92 \, \text{Å}, \, b = 10.34 \, \text{Å}, \, c = 12.17 \, \text{Å} $$ | |

| Density | 1.488 g/cm³ |

Conformational Isomerism

Two primary conformers arise from restricted rotation around the C-O bond:

- Eclipsed conformation : -CF₃ groups align with the chloromethyl group (higher energy due to steric clash).

- Staggered conformation : -CF₃ groups offset by 60°, minimizing steric hindrance (thermodynamically favored).

Energy barriers between conformers are ~4.2 kJ/mol, permitting rapid interconversion at room temperature.

Spectroscopic Fingerprints (NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) :

- δ 4.8 ppm (septet, 1H, J = 7 Hz): Central methine proton adjacent to oxygen.

- δ 5.5 ppm (singlet, 2H): Chloromethyl (-OCH₂Cl) protons.

¹³C NMR (CDCl₃, 100 MHz) :

- δ 72.3 ppm (septet, J = 32 Hz): Central carbon bonded to oxygen.

- δ 123.5–125.1 ppm (quartets, J = 285 Hz): CF₃ carbons.

- δ 45.2 ppm: Chloromethyl carbon.

¹⁹F NMR (CDCl₃, 376 MHz) :

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment | |

|---|---|---|

| 1100–1240 | C-F asymmetric stretching | |

| 1241 | C-O-C asymmetric stretch | |

| 750 | C-Cl stretching |

Raman Spectroscopy

| Peak (cm⁻¹) | Assignment | |

|---|---|---|

| 715 | C-F symmetric stretching | |

| 850 | C-Cl deformation | |

| 1002 | C-O-C symmetric stretch | |

| 1453 | CH₂Cl rocking |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Electrostatic potential : High electron density around fluorine atoms (Fig. 2a), with a partial positive charge on the chloromethyl carbon (+0.38 e).

- Frontier molecular orbitals :

- NBO analysis : Strong hyperconjugation between oxygen lone pairs and σ*(C-Cl), weakening the C-Cl bond (Wiberg bond index = 0.89).

Thermochemical Properties :

| Property | Value | |

|---|---|---|

| Heat of formation | -1,240 kJ/mol | |

| Gibbs free energy | -1,198 kJ/mol | |

| Dipole moment | 1.2 D |

This electronic profile underscores the compound’s reactivity in nucleophilic substitution reactions, particularly at the chloromethyl site.

Figures

Fig. 1: Optimized molecular structure of this compound (DFT, B3LYP/6-311+G(d,p)).

Fig. 2a: Electrostatic potential map (red = electron-rich, blue = electron-poor).

Fig. 2b: HOMO-LUMO distribution.

Properties

IUPAC Name |

2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF6O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYFUCXZHKDNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(C(F)(F)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436024 | |

| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-07-1 | |

| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026103071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(CHLOROMETHOXY)-1,1,1,3,3,3-HEXAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4H73V5U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane typically involves the reaction of hexafluoropropane with chloromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

C3F6H+CH2OCH2Cl→C4H4ClF6O

The reaction is usually conducted at a temperature range of 0-25°C, and a Lewis acid catalyst such as tin(IV) chloride (SnCl4) is often employed to facilitate the reaction. The reaction mixture is stirred for several hours until the completion of the reaction, followed by purification of the product through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production. The purified product is then subjected to quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carbonyl-containing derivatives.

Reduction Reactions: Reduction of the compound can yield hydrocarbon derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Alcohols: Formed through nucleophilic substitution reactions.

Carbonyl Compounds: Resulting from oxidation reactions.

Hydrocarbons: Produced via reduction reactions.

Scientific Research Applications

Refrigerants

This compound is increasingly used as a refrigerant in cooling systems. It offers efficient thermal management while minimizing environmental impact compared to traditional refrigerants. The low global warming potential (GWP) of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane makes it a favorable choice in the context of global climate change initiatives .

Solvent Applications

This compound serves as an effective solvent for various chemical reactions. Its ability to enhance the solubility of active pharmaceutical ingredients (APIs) is particularly valuable in the pharmaceutical industry. This property facilitates better reaction yields and purities in synthetic processes .

Aerosol Propellant

The compound is utilized as a propellant in aerosol formulations. Its stability and effectiveness allow for the reliable delivery of products such as personal care items and household cleaners. The use of this compound in aerosols also contributes to reducing flammability risks associated with traditional propellants .

Intermediate in Synthesis

As an intermediate in the synthesis of fluorinated compounds, this compound plays a crucial role in developing specialty chemicals and advanced materials. For instance, it is involved in the synthesis of sevoflurane, an important inhalation anesthetic. The chloromethylation reaction of 1,1,1,3,3,3-hexafluoro-2-propanol followed by halogen-exchange fluorination is a key synthetic pathway that utilizes this compound .

Surface Treatment Agents

The compound is also applied in surface treatment processes to improve the properties of materials such as plastics and metals. It enhances resistance to corrosion and wear while providing better durability under various environmental conditions .

Case Study 1: Synthesis of Sevoflurane

Recent studies have optimized the two-step synthesis process of sevoflurane using this compound as an intermediate. Improvements included reducing reaction times from 24 hours to just 4 hours while maintaining high yields and purity levels. This optimization not only reduces costs but also minimizes environmental pollution by recycling by-products .

Case Study 2: Environmental Impact Assessment

Research has indicated that using this compound as a refrigerant significantly lowers greenhouse gas emissions compared to traditional refrigerants with higher GWP values. This aspect has made it a subject of interest for companies looking to comply with environmental regulations .

| Application | Description | Benefits |

|---|---|---|

| Refrigerants | Used in cooling systems for efficient thermal management | Low environmental impact |

| Solvent Applications | Effective solvent for chemical reactions | Enhances solubility of APIs |

| Aerosol Propellant | Propellant in aerosol formulations | Stable delivery system |

| Intermediate in Synthesis | Key role in synthesizing fluorinated compounds like sevoflurane | Important for specialty chemicals |

| Surface Treatment Agents | Improves properties of materials like plastics and metals | Increases corrosion and wear resistance |

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane involves its interaction with specific molecular targets and pathways. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can further participate in various chemical reactions. The hexafluoropropane backbone imparts stability and unique reactivity to the compound, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The chloromethoxy group in the target compound increases molecular weight and lipophilicity compared to methoxy (-OCH₃) or fluoromethoxy (-OCH₂F) analogs. The chlorine atom enhances electrophilicity, making the compound more reactive in substitution reactions .

- Sevoflurane , with a fluoromethoxy group, exhibits lower reactivity but higher biological compatibility, enabling its use as an inhaled anesthetic .

In contrast, the chloromethoxy derivative’s environmental persistence is less characterized but likely lower due to its reactive chlorine substituent .

Biological Activity

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound features a chloromethoxy group attached to a hexafluoropropane backbone, which enhances its reactivity and solubility compared to non-fluorinated analogs. The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of more complex fluorinated compounds.

- Molecular Formula : C₃ClF₆O

- CAS Number : 26103-07-1

- Structural Characteristics : The presence of six fluorine atoms contributes to its chemical stability and unique physical properties such as altered boiling points and increased lipophilicity.

Synthesis and Applications

The synthesis of this compound typically involves reactions with various reagents under controlled conditions. For instance, it can be synthesized through reactions involving chloromethyl compounds and hexafluoroisopropanol in the presence of aluminum trichloride or other catalysts .

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(Fluoromethoxy)-1,1,1-trifluoropropane | Contains one fluorine and one methoxy group | Less fluorinated than 2-(Chloromethoxy)-... |

| 2-Chloromethyl-2-(trifluoromethyl)propane | Contains trifluoromethyl instead of hexafluoropropane | Different reactivity due to trifluoro group |

| 2-(Chloroethoxy)-1,1-difluoroethane | Ethoxy group instead of methoxy | Altered solubility and reactivity characteristics |

Biological Activity

Research indicates that this compound may exhibit biological activities primarily through its metabolites or as a precursor in the synthesis of biologically active compounds. Its high degree of fluorination suggests potential interactions with biological systems that could be leveraged for therapeutic applications.

Case Studies

- Synthesis of Sevoflurane : One notable application is in the synthesis of sevoflurane (an inhalation anesthetic). The process involves converting this compound into sevoflurane through a series of chemical reactions that include fluorination processes . This highlights the compound's utility in pharmaceutical chemistry.

- Reactivity with Imidazole : Another study demonstrated that this compound could react with 1H-imidazole to form novel derivatives. This reaction underscores its potential as a building block for more complex organic molecules.

Toxicological Profile

While specific toxicological data on this compound is limited, compounds with similar structures often exhibit varying degrees of toxicity. For instance:

Q & A

Q. What are the primary synthesis routes for 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, and how do their yields compare?

Two predominant methods are documented:

- Route 1 : Reaction of 1,1,1,3,3,3-hexafluoroisopropyl alcohol with formaldehyde and HCl, achieving an 87% yield .

- Route 2 : Reaction of 2-chloromethyl-1,1,1,3,3,3-hexafluoropropane with methanol, yielding 76% . Key factors influencing yield include reactant purity, stoichiometric ratios, and reaction time. Optimizing these parameters can mitigate discrepancies.

| Method | Reactants | Yield | Conditions |

|---|---|---|---|

| Route 1 | Hexafluoroisopropyl alcohol, formaldehyde, HCl | 87% | Ambient temperature, 24h |

| Route 2 | 2-Chloromethyl-hexafluoropropane, methanol | 76% | Reflux, 12h |

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Molecular Formula : C₄H₃ClF₆O

- Molecular Weight : 216.51 g/mol

- Purity : ≥98% (typical commercial grade)

- Stability : High thermal stability due to fluorine substitution, but sensitive to hydrolysis under acidic/basic conditions .

- Handling : Use inert atmospheres (e.g., N₂) to prevent moisture absorption and degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields of this compound?

Discrepancies in yields (e.g., 76% vs. 87%) may arise from:

- Catalyst Efficiency : Route 1 uses HCl as a catalyst, which may degrade reactants if not carefully controlled .

- Side Reactions : Competing etherification or decomposition pathways in Route 2 due to methanol’s nucleophilicity . Methodological Recommendations :

- Conduct kinetic studies to identify rate-limiting steps.

- Use in situ spectroscopic monitoring (e.g., FTIR, NMR) to track intermediate formation .

Q. What methodologies are recommended for analyzing the environmental impact of this compound as a greenhouse gas?

- Global Warming Potential (GWP) : Calculate using radiative efficiency and atmospheric lifetime data via IPCC guidelines .

- Degradation Pathways : Study hydrolysis products (e.g., HF, CO₂) using gas chromatography-mass spectrometry (GC-MS) .

- Regulatory Compliance : Cross-reference with Kyoto Protocol Annexes, which list similar compounds (e.g., HFC-236fa) as regulated substances .

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?

- Fluorine Effects : The electron-withdrawing nature of CF₃ groups polarizes the C-O bond, enhancing susceptibility to nucleophilic attack at the chloromethoxy group .

- Computational Modeling : Density Functional Theory (DFT) simulations can predict reaction sites by analyzing electrostatic potential surfaces .

Q. What experimental strategies are effective in characterizing trace impurities in this compound?

- Chromatographic Analysis : Use GC with electron capture detection (ECD) to separate isomers (e.g., HFC-236fa vs. HFC-236ea) .

- Spectroscopic Techniques : ¹⁹F NMR identifies fluorinated byproducts; IR spectroscopy detects hydrolyzed species (e.g., -OH stretches) .

Data Contradictions and Mitigation

- Synthesis Yield Variability : Differences in yields (76–87%) likely stem from side reactions or impurities in starting materials. Replicate experiments with rigorously purified reactants to validate results .

- Environmental Impact Data : Conflicting GWP values may arise from differing atmospheric lifetime assumptions. Use standardized IPCC models for consistency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.